REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8][NH:9][C:10]([CH:12]2[CH2:15][C:14](=[CH2:16])[CH2:13]2)=O)=[N:4][CH:5]=[CH:6][N:7]=1.CN(C)C=O.O=P(Cl)(Cl)Cl.N#N>CC#N>[Cl:1][C:2]1[C:3]2[N:4]([C:10]([CH:12]3[CH2:15][C:14](=[CH2:16])[CH2:13]3)=[N:9][CH:8]=2)[CH:5]=[CH:6][N:7]=1
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Name
|
|
Quantity
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52.1 g
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Type
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reactant
|
Smiles
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ClC=1C(=NC=CN1)CNC(=O)C1CC(C1)=C
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
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O=P(Cl)(Cl)Cl
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
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CC#N
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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N#N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated in vacuo
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Type
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ADDITION
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Details
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treated with cold 2.0 M NH3 in IPA
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Type
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CONCENTRATION
|
Details
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This mixture was concentrated in vacuo, water
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Type
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ADDITION
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Details
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added
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Type
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DISSOLUTION
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Details
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to dissolve the salts
|
Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (4×60 mL)
|
Type
|
WASH
|
Details
|
washed with sat. NaHCO3 (1×70 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography over silica gel eluting with 2:1 hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C(=NC2)C2CC(C2)=C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |